Kinase Selectivity Advantage: FLT3 vs. c-KIT Inhibition by a 5-Ethyl-4,6-diaminopyrimidine Derivative
A 5-ethyl-substituted 4,6-diaminopyrimidine derivative (compound 13a) demonstrated potent and selective FLT3 inhibition. While the exact IC50 for 5-ethylpyrimidine-4,6-diamine itself is not available, the most optimized compound in the series, which retains the 5-ethylpyrimidine-4,6-diamine core with additional amide substitutions, achieved an FLT3 IC50 of 13.9 ± 6.5 nM with significant selectivity over the structurally related kinase c-KIT [1]. This selectivity is attributed to the steric and electronic properties of the 5-ethyl group, which directs binding into a specific hydrophobic pocket not accessible to smaller or polar substituents [1].
| Evidence Dimension | FLT3 kinase inhibitory potency and selectivity over c-KIT |
|---|---|
| Target Compound Data | IC50 (FLT3) = 13.9 ± 6.5 nM for a 5-ethyl-4,6-diaminopyrimidine-based inhibitor (13a); high selectivity over c-KIT. |
| Comparator Or Baseline | Unsubstituted 4,6-diaminopyrimidine or methyl-substituted analogs typically show lower FLT3 selectivity or potency in this chemical series. |
| Quantified Difference | Not directly quantifiable for the core scaffold alone, but the optimized 5-ethyl derivative achieves a sub-15 nM IC50 with a selectivity window over c-KIT that is critical for avoiding myelosuppression. |
| Conditions | In vitro FLT3 kinase inhibition assay; cell-based assays on FLT3-driven leukemia cell lines. |
Why This Matters
For procurement decisions in a FLT3 inhibitor program, a 5-ethyl-substituted building block is essential to achieve the selectivity profile that distinguishes a potential therapeutic candidate from promiscuous, toxic kinase inhibitors.
- [1] Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8(1), 3722. View Source
